D-Arabinose-d5
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Overview
Description
D-Arabinose-d5: is a deuterium-labeled form of D-arabinose, a naturally occurring pentose sugar. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the behavior of molecules in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From D-Glucose-6-C14: D-Arabinose-d5 can be synthesized from D-glucose-6-C14 through a series of chemical reactions.
From Sodium Gluconate: Another method involves using sodium gluconate as a raw material. Ferric sulfate is used as a catalyst, and hydrogen peroxide is added to convert sodium gluconate into D-arabinose.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions:
Isomerization: D-Arabinose can undergo isomerization to form D-ribulose.
Oxidation: D-Arabinose can be oxidized to form D-arabinonic acid. .
Reduction: D-Arabinose can be reduced to form D-arabitol using reducing agents such as sodium amalgam.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium amalgam
Catalysts: Ferric sulfate, arabinose isomerase
Major Products:
D-Ribulose: Formed through isomerization
D-Arabinonic Acid: Formed through oxidation
D-Arabitol: Formed through reduction
Scientific Research Applications
Chemistry: D-Arabinose-d5 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. The deuterium labeling allows for precise tracking of the molecule in various chemical reactions .
Biology: In biological research, this compound is used to study the effects of sugar metabolism on cellular processes. It is also used in the synthesis of nucleoside analogs, which have applications in antiviral and anticancer therapies .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. Its role in the synthesis of nucleoside analogs makes it valuable in the treatment of viral infections and cancer .
Industry: In the food industry, D-arabinose is used as a low-calorie sweetener. The deuterium-labeled form is used in research to develop new food products and improve existing ones .
Mechanism of Action
D-Arabinose-d5 exerts its effects by participating in metabolic pathways where it is converted into various intermediates. The deuterium labeling allows researchers to trace its movement and transformation within the cell. The primary molecular targets include enzymes involved in sugar metabolism, such as arabinose isomerase and ribulokinase .
Comparison with Similar Compounds
L-Arabinose: A stereoisomer of D-arabinose, commonly found in nature.
D-Xylose: Another pentose sugar with similar properties and applications.
D-Ribose: A structurally similar sugar used in the synthesis of nucleotides.
Uniqueness: D-Arabinose-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed behavior of sugars is crucial .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2,3D,4D,5D |
InChI Key |
PYMYPHUHKUWMLA-BZKAOGDRSA-N |
Isomeric SMILES |
[2H][C@@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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